[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPLWIMWHKBMKL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H]1CCN(C1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a chloroacetyl group, and a tert-butyl ester moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.8 g/mol. The presence of the chloroacetyl group enhances the reactivity of the compound, allowing it to interact with various biological targets.
The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to enzyme inhibition or modulation of receptor activity, resulting in various biological effects. The chloroacetyl group is particularly significant as it can enhance binding affinity to specific targets, making it a valuable lead compound in drug discovery .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds often induce apoptosis and exhibit better efficacy compared to standard treatments like bleomycin .
Neuroprotective Effects
Research has also suggested potential neuroprotective effects associated with this compound. It may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring, chloroacetyl group | Anticancer, neuroprotective |
| Similar Pyrrolidine Derivatives | Varies; often includes nitrogen-containing rings | Anticancer activity, enzyme inhibition |
| Carbamic Acid Esters | Ester functional groups | Diverse biological activities depending on structure |
Case Studies
- Anticancer Efficacy : A study demonstrated that a derivative of this compound showed significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics in apoptosis induction .
- Neuroprotection : Another investigation highlighted the compound’s ability to inhibit AChE and BuChE, suggesting its potential as a treatment for cognitive decline associated with Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Ester Group
Compound A : [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
- CAS : 1353993-52-8
- Molecular Formula : C₁₇H₂₁ClN₂O₃
- Molecular Weight : 336.82 g/mol
- Key Difference : Replacement of tert-butyl ester with benzyl ester.
- Impact: The benzyl group increases molecular weight and may alter solubility (more lipophilic) and stability. Benzyl esters are typically cleaved under hydrogenolysis, whereas tert-butyl esters require acidic conditions, affecting synthetic strategies .
Variations in the Heterocyclic Ring
Compound B : [(S)-1-(2-Amino-ethyl)-piperidin -3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Variations in the Acetyl Substituent
Compound C : [(S)-1-((S)-2-Amino-propionyl )-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
- CAS : 1401667-37-5 ; 67117-95-7
- Molecular Formula : C₁₅H₂₇N₃O₃
- Molecular Weight : 297.40 g/mol
- Key Differences: 2-Chloro-acetyl → (S)-2-amino-propionyl. Propionyl chain extends by one methylene group.
- Impact: The amino-propionyl group introduces chirality (S-configuration) and basicity, enhancing solubility in aqueous media. The absence of chloro reduces electrophilicity, making it less reactive in nucleophilic substitutions but more stable .
Variations in the Carbamic Acid Substituent
Compound D : [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl -carbamic acid tert-butyl ester
Research Findings and Implications
- Reactivity: The chloro-acetyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), whereas amino-substituted analogs (Compound C) are better suited for conjugation via carboxylic acid activation .
- Solubility: Cyclopropyl and tert-butyl groups in the target compound confer moderate lipophilicity, while benzyl (Compound A) and isopropyl (Compound D) analogs are more hydrophobic. Amino groups (Compounds B, C) improve aqueous solubility .
- Synthetic Utility : The tert-butyl ester in the target compound is stable under basic conditions but cleaved with acids, enabling orthogonal deprotection strategies compared to benzyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
